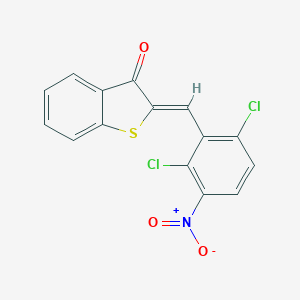![molecular formula C21H16BrN5O2 B393423 5-AMINO-3-[(1Z)-2-(2-BROMO-4,5-DIMETHOXYPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393423.png)
5-AMINO-3-[(1Z)-2-(2-BROMO-4,5-DIMETHOXYPHENYL)-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-[2-(2-bromo-4,5-dimethoxy-phenyl)-1-cyano-vinyl]-1-phenyl-1H-pyrazole is a complex organic compound with a unique structure that includes a pyrazole ring, a cyano group, and a bromo-dimethoxy-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-[2-(2-bromo-4,5-dimethoxy-phenyl)-1-cyano-vinyl]-1-phenyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the cyano group: This step often involves the use of a cyanation reagent such as sodium cyanide or potassium cyanide.
Bromination and methoxylation: The bromo and methoxy groups can be introduced through electrophilic aromatic substitution reactions using bromine and methanol in the presence of a catalyst.
Vinylation: The vinyl group can be introduced via a Heck reaction or similar coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-[2-(2-bromo-4,5-dimethoxy-phenyl)-1-cyano-vinyl]-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or other substituted derivatives.
Scientific Research Applications
5-Amino-3-[2-(2-bromo-4,5-dimethoxy-phenyl)-1-cyano-vinyl]-1-phenyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-3-[2-(2-bromo-4,5-dimethoxy-phenyl)-1-cyano-vinyl]-1-phenyl-1H-pyrazole depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The cyano and bromo groups can play a crucial role in binding to the active site of enzymes or receptors, while the pyrazole ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes: These compounds share similar structural features and have been studied for their anticancer properties.
4-Bromo-3,5-dimethoxyamphetamine: This compound has similar bromo and methoxy groups but differs in its core structure and pharmacological effects.
Uniqueness
5-Amino-3-[2-(2-bromo-4,5-dimethoxy-phenyl)-1-cyano-vinyl]-1-phenyl-1H-pyrazole is unique due to its combination of a pyrazole ring, cyano group, and bromo-dimethoxy-phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C21H16BrN5O2 |
|---|---|
Molecular Weight |
450.3g/mol |
IUPAC Name |
5-amino-3-[(Z)-2-(2-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C21H16BrN5O2/c1-28-18-9-13(17(22)10-19(18)29-2)8-14(11-23)20-16(12-24)21(25)27(26-20)15-6-4-3-5-7-15/h3-10H,25H2,1-2H3/b14-8+ |
InChI Key |
JIDOTIZYMIYDSG-RIYZIHGNSA-N |
SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)Br)OC |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3)Br)OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B393340.png)

![2-{[2-(Benzyloxy)-3,5-diiodobenzylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B393342.png)
![2-({6-[(5-chloro-2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B393343.png)


![17-(3,4-Dimethylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B393347.png)
![2-[(2E)-2-[(3,5-diiodo-2-phenylmethoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B393348.png)
![Ethyl 2-amino-1-(4-chlorophenyl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B393352.png)
![2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N'-[(Z)-[3-IODO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B393353.png)
![4-{[(4Z)-2-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-METHYLBENZOATE](/img/structure/B393359.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[3,5-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B393361.png)
![2-(4-tert-butylphenyl)-4-{4-[(4-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B393362.png)
![(2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-5-(2-fluorobenzylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B393364.png)
